Cyanacure
Overview
Description
Synthesis Analysis
Cyanamide moieties serve as foundational blocks for synthesizing nitrogen-containing heterocycles, with methods including cyanation of amines, palladium catalysis, deoxygenation of isocyanates, and desulfurization of thioureas (Larraufie et al., 2012). Cyanamide's synthesis, dating back to 1851, has been extensively studied, revealing its tautomeric nature, favoring the cyanide structure in equilibrium (Hunter & Rees, 1944).
Molecular Structure Analysis
The constitution of Cyanacure, primarily considered as cyanamide, is a tautomeric mix favoring the cyanide structure. This balance between its isomers, NH2CN and NH : C : NH, underpins its physical properties and reactivity profile.
Chemical Reactions and Properties
Cyanacure engages in a spectrum of chemical reactions, including nucleophilic additions, cycloadditions, and radical chemistry, manifesting its versatility in forming various nitrogen-rich compounds. The cyclopropanation of cyanamide derivatives highlights the strategic inclusion of the cyclopropane motif in synthesizing complex molecular architectures (Ebner & Carreira, 2017). Additionally, cyanamide's reactivity towards chlorinations and oxidations underscores its chemical utility in diverse synthetic applications.
Physical Properties Analysis
The synthesis and characterization of polymers based on the cyanate functional group shed light on Cyanacure's role in polymer chemistry, demonstrating its potential in creating crosslinked polymers and understanding its trimerization and oligomerization behavior (Gupta & Macosko, 1991).
Chemical Properties Analysis
Cyanacure's chemical properties, including its engagement in cyclopropanation reactions and the formation of polymers with heat-resistant properties, indicate its significant potential in materials science and organic synthesis. The catalytic asymmetric cyanation reactions, yielding nitrile compounds in high enantiomeric excess, further illustrate its applicability in producing optically active compounds (Kurono & Ohkuma, 2016).
Scientific Research Applications
Summary of the Application
Cyanacure is used as a curative for Adiprene L-100, a type of polyurethane . It has been shown to be an acceptable replacement for 4,4’-methylene-bis-2-chloroaniline (MBCA), which is a suspected carcinogen .
Methods of Application
Cyanacure is mixed with Adiprene L-100 to cure it. The curing process involves cross-linking the polymer chains to give the material its final properties . Cyanacure gives a 10 to 12 minute pot life compared to 12 to 15 minutes for MBCA and should be cured at a lower maximum temperature (90°C compared to 113°C for MBCA) .
Results or Outcomes
Parts cured with Cyanacure are as strong but somewhat more elastic than parts cured with MBCA . Because of its lower toxicity and similar performance characteristics, it is recommended that Cyanacure be used rather than MBCA as an Adiprene curative for nonweapon applications such as those of the Plastics Shop .
Safety And Hazards
Cyanacure is a mild skin and eye irritant . Proper safety measures should be taken when handling this compound to avoid direct contact.
Relevant Papers One relevant paper found discusses the potential of Cyanacure and other substitutes to cause papillomas in a two-stage initiation/promotion protocol in HRA/Skh hairless mice . Another paper provides a detailed characterization of Cyanacure .
properties
IUPAC Name |
2-[2-(2-aminophenyl)sulfanylethylsulfanyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8H,9-10,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYVFGQQLJNJJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCCSC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051495 | |
Record name | 2,2'-(Ethylenedithio)dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or light tan powder with an ester odor; [Air Products and Chemicals MSDS] | |
Record name | Cyanacure | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12363 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cyanacure | |
CAS RN |
52411-33-3 | |
Record name | 1,2-Bis[2-aminophenylthio]ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52411-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanacure | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052411333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2,2'-[1,2-ethanediylbis(thio)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-(Ethylenedithio)dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-(ethylenedithio)dianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.